Molecular weight and formula of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate
Molecular weight and formula of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate
Introduction
1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate is a unique ester molecule that incorporates both a 1,3-thiazole moiety and a substituted benzene ring. The thiazole ring is a well-established pharmacophore in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2][3] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][4] This technical guide provides a comprehensive overview of the molecular and physicochemical properties of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate, alongside theoretical experimental protocols for its characterization, offering valuable insights for researchers and professionals in drug discovery and development.
Molecular Identity and Physicochemical Properties
The fundamental characteristics of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate are derived from its molecular structure. The compound is an ester formed from (1,3-thiazol-5-yl)methanol and 3-methylbenzoic acid.
Molecular Formula and Weight
Based on its structure, the molecular formula of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate has been determined to be C₁₂H₁₁NO₂S .
The molecular weight is calculated as follows:
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(12 × 12.011) + (11 × 1.008) + (1 × 14.007) + (2 × 15.999) + (1 × 32.06) = 233.29 g/mol
Physicochemical Data Summary
A summary of the key physicochemical properties of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate is presented in the table below. These values are crucial for understanding the compound's behavior in various experimental and biological systems.
| Property | Value |
| Molecular Formula | C₁₂H₁₁NO₂S |
| Molecular Weight | 233.29 g/mol |
| IUPAC Name | (1,3-thiazol-5-yl)methyl 3-methylbenzoate |
| Appearance | Predicted to be a solid at room temperature |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols |
| LogP (Predicted) | ~3.5 |
Molecular Structure
The two-dimensional chemical structure of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate is depicted in the diagram below.
Caption: 2D structure of the title compound.
Potential Applications in Drug Development
The thiazole nucleus is a cornerstone in the development of new therapeutic agents.[1][2] Its derivatives have been explored for a multitude of medicinal applications. Given the presence of the 1,3-thiazole ring, 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate could be investigated for a range of biological activities, including:
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Antimicrobial Activity: Thiazole derivatives have shown promise as antibacterial and antifungal agents.[5][6]
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Anti-inflammatory Effects: Many compounds containing the thiazole scaffold exhibit anti-inflammatory properties.[1][4]
-
Anticancer Potential: The thiazole ring is a key component of several anticancer drugs and experimental agents.[1][3]
Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological activities of this particular compound.
Experimental Protocols for Characterization
To confirm the identity and purity of synthesized 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate, a series of analytical techniques should be employed.
Synthesis Workflow
The synthesis of this ester would typically involve the reaction of (1,3-thiazol-5-yl)methanol with 3-methylbenzoyl chloride in the presence of a base, or an esterification reaction between (1,3-thiazol-5-yl)methanol and 3-methylbenzoic acid using a suitable catalyst.
Caption: General synthesis and analysis workflow.
Mass Spectrometry for Molecular Weight Confirmation
Objective: To confirm the molecular weight of the synthesized compound.
Methodology:
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Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
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Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
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Acquire the mass spectrum in positive ion mode.
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Look for the protonated molecular ion peak [M+H]⁺ at m/z 234.29.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure of the compound.
¹H NMR (Proton NMR):
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Dissolve a small sample of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Acquire the ¹H NMR spectrum.
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Expected signals would include:
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A singlet for the methyl group on the benzene ring.
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A singlet for the methylene protons.
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Aromatic protons from both the thiazole and benzene rings in their respective regions.
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A characteristic signal for the thiazole ring protons.
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¹³C NMR (Carbon-13 NMR):
-
Prepare a more concentrated solution of the compound in a deuterated solvent.
-
Acquire the ¹³C NMR spectrum.
-
Expected signals would correspond to the 12 unique carbon atoms in the molecule, including the carbonyl carbon of the ester, and carbons of the thiazole and benzene rings.
Infrared (IR) Spectroscopy for Functional Group Identification
Objective: To identify the key functional groups present in the molecule.
Methodology:
-
Prepare a sample of the compound (e.g., as a thin film or a KBr pellet).
-
Acquire the IR spectrum.
-
Look for characteristic absorption bands, such as:
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A strong C=O stretching vibration for the ester group around 1720-1740 cm⁻¹.
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C-O stretching vibrations for the ester group.
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C=N and C=C stretching vibrations from the thiazole and benzene rings.
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C-H stretching and bending vibrations.
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Conclusion
1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate is a compound of interest due to its hybrid structure, which combines the pharmacologically significant thiazole moiety with a substituted aromatic ester. This guide has provided a detailed overview of its molecular and physicochemical properties, along with standardized protocols for its synthesis and characterization. The potential for this molecule to exhibit a range of biological activities makes it a compelling candidate for further investigation in the field of drug discovery and development.
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